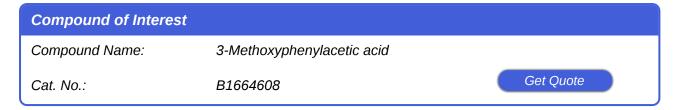


An In-depth Technical Guide to 3-Methoxyphenylacetic Acid: Physical and Chemical Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyphenylacetic acid, also known as (3-methoxyphenyl)acetic acid or m-methoxyphenylacetic acid, is an aromatic carboxylic acid. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of new drugs. Its structural features, including the carboxylic acid group and the methoxy-substituted phenyl ring, impart specific chemical reactivity and physical characteristics that are essential for its role in organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Methoxyphenylacetic acid**, complete with experimental protocols and graphical representations of key workflows.

Physical and Chemical Properties

The physical and chemical properties of **3-Methoxyphenylacetic acid** are summarized in the tables below. These properties are critical for its handling, storage, and application in synthetic chemistry.

General and Physical Properties



Property	Value	Reference
Molecular Formula	С9Н10О3	[1]
Molecular Weight	166.17 g/mol	[1]
Appearance	White to off-white or slightly yellow crystalline powder or flakes	[2][3]
Melting Point	65-72 °C	[4][5]
Boiling Point	306 °C	[6][7]
Density	1.1708 g/cm³ (estimate)	[3]
рКа	4.19 ± 0.10 (Predicted)	[3]
LogP	1.3223	[8]

Solubility Profile

Solvent	Solubility	Reference
Water	Slightly soluble	[3]
Methanol	Soluble	[6]
Chloroform	Soluble	[9][10]
Ethyl Acetate	Soluble	[9][10]
Ethanol	Soluble	[11]
10% Sodium Hydroxide	Soluble	[12]
5% Sodium Bicarbonate	Soluble	[12]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of **3-Methoxyphenylacetic acid**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

 1 H NMR (400 MHz, CDCl₃) δ (ppm): 7.27 – 7.21 (m, 1H), 6.89 – 6.79 (m, 3H), 3.79 (s, 3H), 3.61 (s, 2H).[13]

 ^{13}C NMR (101 MHz, CDCl₃) δ (ppm): 177.8, 159.7, 134.6, 129.6, 121.7, 115.0, 112.8, 55.2, 41.1.[13]

Infrared (IR) Spectroscopy

The IR spectrum of **3-Methoxyphenylacetic acid** exhibits characteristic absorption bands corresponding to its functional groups.

Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	2500 - 3300	Strong, Broad
C=O (Carboxylic Acid)	1680 - 1720	Strong
C-O (Carboxylic Acid/Ether)	1210 - 1320	Medium
C-H (Aromatic/Aliphatic)	2850 - 3100	Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected at m/z 166. Key fragmentation ions may include the loss of the carboxylic acid group (-COOH) resulting in a fragment at m/z 121.[14]

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are provided below. These represent standard laboratory procedures for the characterization of organic compounds like **3-Methoxyphenylacetic acid**.

Determination of Melting Point



The melting point of **3-Methoxyphenylacetic acid** can be determined using the capillary tube method with a melting point apparatus.[3][6]

Procedure:

- A small amount of the dry, powdered sample is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[9]
- The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9]
- The assembly is placed in a heating bath (e.g., oil bath or a calibrated melting point apparatus).[3][15]
- The temperature is raised at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[3]
- The temperature at which the first drop of liquid appears (T₁) and the temperature at which
 the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is
 reported as T₁ T₂.[9]

Determination of Solubility

The solubility of **3-Methoxyphenylacetic acid** in various solvents can be determined through systematic qualitative analysis.[11][16]

Procedure:

- Approximately 25 mg of **3-Methoxyphenylacetic acid** is placed in a small test tube.[11]
- 0.75 mL of the solvent is added in small portions, and the test tube is vigorously shaken after each addition.[11]
- The compound is classified as soluble if it completely dissolves.
- For aqueous solutions, the pH can be tested with litmus paper to determine acidic or basic properties.[16]



 For water-insoluble compounds, solubility is tested in 5% NaOH, 5% NaHCO₃, and 5% HCl to identify acidic or basic functional groups.[11][17]

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.[18]

Procedure:

- A standard solution of 3-Methoxyphenylacetic acid (e.g., 1 mM) is prepared in a suitable solvent mixture (e.g., water/methanol).[18]
- The solution is made acidic (pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[18]
- The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH),
 and the pH is monitored using a calibrated pH meter after each addition of the titrant.[18]
- The titration is continued until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[18]
- The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[18]

Spectroscopic Analysis

Standard protocols for obtaining NMR, IR, and MS spectra are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: 5-10 mg of 3-Methoxyphenylacetic acid is dissolved in approximately
 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[10]
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer.[10]

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR):



- Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal. [10]
- Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.[10]

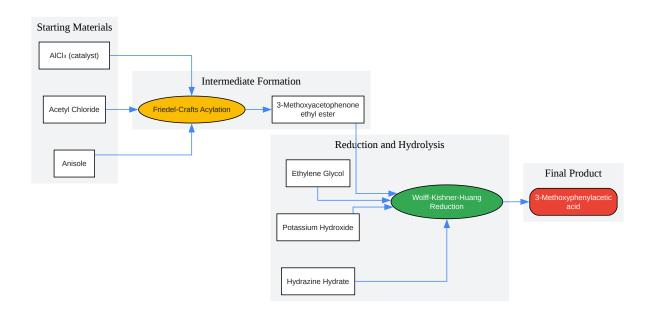
Mass Spectrometry (MS) (Electron Ionization - EI):

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
- Ionization: The sample is bombarded with a beam of electrons to generate charged ions.
- Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mandatory Visualizations Synthesis Workflow of 3-Methoxyphenylacetic Acid

The following diagram illustrates a common synthetic route to **3-Methoxyphenylacetic acid**.





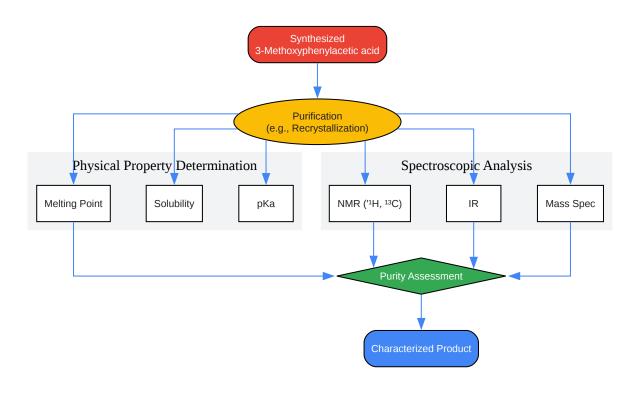
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Caption: Synthetic pathway for 3-Methoxyphenylacetic acid.

General Characterization Workflow

This diagram outlines a typical workflow for the physical and chemical characterization of a synthesized organic compound like **3-Methoxyphenylacetic acid**.





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Caption: Workflow for the characterization of **3-Methoxyphenylacetic acid**.

Conclusion

3-Methoxyphenylacetic acid is a valuable building block in organic synthesis, and a thorough understanding of its physical and chemical properties is paramount for its effective use. This guide has provided a detailed summary of these properties, along with standard experimental protocols for their determination. The provided workflows offer a clear visual representation of its synthesis and characterization. This information is intended to be a valuable resource for researchers and scientists in the field of drug development and organic chemistry.

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